molecular formula C4H10Cl2Si B1585592 (Dichloromethyl)trimethylsilane CAS No. 5926-38-5

(Dichloromethyl)trimethylsilane

Cat. No.: B1585592
CAS No.: 5926-38-5
M. Wt: 157.11 g/mol
InChI Key: XJTUNBKAWATELL-UHFFFAOYSA-N
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Description

(Dichloromethyl)trimethylsilane (CAS 5926-38-5) is an organosilicon compound with the formula (CH₃)₃SiCHCl₂. It features a dichloromethyl group attached to a trimethylsilyl moiety, making it a versatile reagent in organic synthesis. Key properties include:

  • Boiling Point: 133°C at 730 mmHg
  • Density: 1.04 g/mL at 25°C
  • Refractive Index: 1.4455 (n²⁰/D)
  • Reactivity: Highly moisture-sensitive and flammable (flash point: 26°C, closed cup) .

Its primary applications involve serving as a chloromethylating agent in the synthesis of specialty chemicals and intermediates. The dichloromethyl group enables selective functionalization in cross-coupling reactions and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Dichloromethyl)trimethylsilane can be synthesized through the reaction of trimethylchlorosilane with dichloromethane in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products . The process is carefully monitored to maintain the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(Dichloromethyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and amines . The reactions are typically carried out under ambient or slightly elevated temperatures and may require the presence of a catalyst to proceed efficiently.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, hydrolysis with water produces silanols and hydrochloric acid .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • DCMTS is widely used as a reagent in the synthesis of various organic compounds. It plays a critical role in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles, facilitating the formation of new carbon-silicon bonds .
  • Material Science:
    • The compound is utilized in producing silicon-based materials and coatings, which are essential for enhancing material properties such as durability and resistance to environmental factors .
  • Pharmaceuticals:
    • In pharmaceutical chemistry, DCMTS serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its ability to modify molecular structures makes it valuable for developing new drugs .
  • Biotechnology:
    • DCMTS is employed in modifying biomolecules for research purposes, particularly in the synthesis of silane-modified biomolecules that can enhance biocompatibility and functionality in biological systems .

Case Study 1: Synthesis of Silicon-Based Polymers

A research team utilized DCMTS to synthesize a series of silicon-based polymers through step-growth polymerization. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. The study demonstrated the potential of DCMTS as a building block for advanced materials .

Case Study 2: Pharmaceutical Applications

In a study focused on drug synthesis, DCMTS was used to create an intermediate compound that facilitated the production of an anti-cancer drug. The researchers reported that using DCMTS improved the yield and purity of the final product compared to conventional methods .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name CAS Formula Key Functional Groups Molecular Weight
(Dichloromethyl)trimethylsilane 5926-38-5 C₄H₁₀Cl₂Si Si(CH₃)₃, CHCl₂ 177.12
Chlorotrimethylsilane (TMCS) 75-77-4 C₃H₉ClSi Si(CH₃)₃, Cl 108.64
Dichlorodimethylsilane 75-54-7 CH₄Cl₂Si Si(CH₃)₂, 2Cl 115.03
(Dichloromethyl)methyldichlorosilane 1558-31-2 C₂H₄Cl₄Si Si(CH₃)Cl₂, CHCl₂ 197.95
Dichloromethyl[2-(trichlorosilyl)ethyl]silane 15411-19-5 C₃H₇Cl₅Si₂ SiCl₃, SiCHCl₂ 276.52

Key Observations :

  • Increasing chlorine substitution correlates with higher molecular weight and boiling points (e.g., TMCS: 57°C vs. This compound: 133°C) .
  • Dichloromethyl groups enhance electrophilicity, enabling nucleophilic substitution reactions, while trimethylsilyl groups improve steric protection .

Reactivity and Stability

  • This compound : Reacts vigorously with protic solvents (e.g., water, alcohols) due to Si-Cl and C-Cl bond lability .
  • TMCS : Rapid hydrolysis generates HCl and hexamethyldisiloxane, making it a key silylating agent for hydroxyl protection .
  • Dichlorodimethylsilane : Forms HCl and siloxanes upon hydrolysis, serving as a precursor for silicone polymers .
  • (Dichloromethyl)methyldichlorosilane : Higher reactivity due to four chlorine atoms; used in cross-linking applications .

Research Findings

Biological Activity

(Dichloromethyl)trimethylsilane, with the chemical formula C4_4H10_{10}Cl2_2Si, is a silane compound that has garnered interest in various fields, including organic synthesis and potential biological applications. This article explores the biological activity of this compound, summarizing findings from diverse studies and highlighting its potential effects on biological systems.

This compound is synthesized through various methods, including the reaction of (chloromethyl)trimethylsilane with sodium iodide in acetone, which results in the formation of the dichloromethyl derivative . Its structure includes a dichloromethyl group attached to a trimethylsilane moiety, which influences its reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, some studies suggest it may exhibit significant pharmacological properties:

  • Antimicrobial Activity : Preliminary studies indicate that silanes, including this compound, may possess antimicrobial properties. The mechanism could involve disruption of bacterial cell membranes or interference with metabolic pathways .
  • Cytotoxic Effects : Some research has indicated that silane compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, related silanes have shown IC50_{50} values indicating their effectiveness in inhibiting cell proliferation in cancer models .

Case Studies and Research Findings

  • Antiproliferative Activity :
    • A study investigated the antiproliferative effects of silane derivatives on cancer cell lines. While specific data for this compound was not available, related compounds exhibited IC50_{50} values ranging from 10 to 100 µg/mL against different cell lines, suggesting a potential for similar activity .
  • Mechanism of Action :
    • The proposed mechanism for the biological activity of silanes includes interaction with cellular components such as proteins and nucleic acids, leading to apoptosis in cancer cells. Further research is required to elucidate the specific pathways involved for this compound .
  • Safety and Toxicity :
    • Safety assessments indicate that while some silanes can be toxic at high concentrations, their biological effects are highly dependent on dosage and exposure routes. Toxicity studies suggest careful handling is necessary due to potential harmful effects on human health .

Data Table: Biological Activity Summary

PropertyObserved EffectsReference
Antimicrobial ActivityPotential disruption of membranes
CytotoxicityIC50_{50} values < 100 µg/mL
Mechanism of ActionInteraction with cellular components
Safety/ToxicityToxic at high concentrations

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (Dichloromethyl)trimethylsilane, and how are they experimentally determined?

  • Properties :

  • Molecular formula: C4H10Cl2Si\text{C}_4\text{H}_{10}\text{Cl}_2\text{Si}, molecular weight: 157.11 g/mol (CAS 5926-38-5).
  • Boiling point: 133°C at 730 mmHg; density: 1.04 g/mL at 25°C; refractive index: n20D=1.4455n_{20}^D = 1.4455.
    • Methodology :
  • Density : Measured via pycnometry or oscillating U-tube densitometry.
  • Refractive index : Determined using an Abbe refractometer.
  • Purity : Assessed via gas chromatography (GC) with flame ionization detection, given its 96% assay grade .

Q. How should this compound be safely handled in laboratory settings?

  • Safety protocols :

  • PPE : Use nitrile gloves, chemical-resistant suits, and EN 166-compliant face shields/safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Storage : Keep in a flammable liquids cabinet (Storage Class Code 3) at temperatures below 26°C (flash point) .
    • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. What are the standard synthetic routes to prepare this compound?

  • Synthesis :

  • Chlorination of trimethylsilane : React trimethylsilane with chlorine gas under controlled conditions.
  • Byproduct mitigation : Use scavengers like triethylamine to neutralize HCl byproducts.
    • Purification : Distillation under reduced pressure (e.g., 730 mmHg) to isolate the product .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in C–H silylation reactions?

  • Mechanistic insights :

  • The electron-withdrawing dichloromethyl group enhances electrophilicity at the silicon center, facilitating nucleophilic attack.
  • Steric hindrance from trimethyl groups limits reactivity to less hindered substrates.
    • Experimental validation :
  • Compare reaction rates with analogs (e.g., chlorotrimethylsilane) using kinetic studies or DFT calculations .

Q. What analytical techniques are optimal for characterizing decomposition products of this compound under thermal stress?

  • Methods :

  • Thermogravimetric analysis (TGA) : Monitor mass loss at elevated temperatures (e.g., 100–200°C).
  • GC-MS : Identify volatile decomposition products (e.g., chlorinated hydrocarbons).
  • NMR spectroscopy : Detect siloxane polymers or Si-O-Si linkages formed during degradation .

Q. How can this compound be utilized in the synthesis of functionalized polymers?

  • Applications :

  • Precursor for polysilanes : Dechlorination via alkali metals (e.g., Na/K) yields Si-Si backbone polymers.
  • Crosslinking agent : React with diols or diamines to form siloxane networks.
    • Case study : Polymerization with ethylene thiourea produces heat-resistant elastomers (TGA stability >300°C) .

Q. Methodological Challenges

Q. How can researchers resolve discrepancies in reported reaction yields for silylation reactions involving this compound?

  • Troubleshooting :

  • Moisture control : Use molecular sieves or rigorous drying of solvents (e.g., THF over Na/benzophenone).
  • Catalyst screening : Test bases like KOtBu or Lewis acids (e.g., BF₃·Et₂O) to optimize activation.
  • Yield validation : Reproduce reactions under inert atmospheres (N₂/Ar) and compare with literature protocols .

Q. What strategies mitigate hazards during large-scale reactions with this compound?

  • Risk management :

  • Continuous flow systems : Minimize exposure by automating reagent mixing.
  • In-line monitoring : Use FTIR or Raman spectroscopy to detect exothermic events.
  • Waste neutralization : Treat effluent with aqueous NaOH to hydrolyze residual silane .

Properties

IUPAC Name

dichloromethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2Si/c1-7(2,3)4(5)6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTUNBKAWATELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064062
Record name Silane, (dichloromethyl)trimethyl-
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Molecular Weight

157.11 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5926-38-5
Record name (Dichloromethyl)trimethylsilane
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Record name (Dichloromethyl)trimethylsilane
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Record name Silane, (dichloromethyl)trimethyl-
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Record name Silane, (dichloromethyl)trimethyl-
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Record name Dichloromethyltrimethylsilane
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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